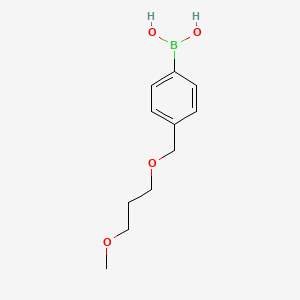

(4-((3-Methoxypropoxy)methyl)phenyl)boronic acid

Description

Properties

IUPAC Name |

[4-(3-methoxypropoxymethyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO4/c1-15-7-2-8-16-9-10-3-5-11(6-4-10)12(13)14/h3-6,13-14H,2,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNFKWQNYHBYRMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)COCCCOC)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Miyaura Borylation of Aryl Halides

The Miyaura borylation reaction employs palladium catalysts to mediate the coupling of aryl halides with bis(pinacolato)diboron (B₂pin₂). This method is widely favored for its mild conditions and high functional group tolerance. For example, in a representative procedure, 4-bromo-(3-methoxypropoxymethyl)benzene reacts with B₂pin₂ in the presence of Pd(dppf)Cl₂ and KOAc in dimethyl sulfoxide (DMSO) at 80–100°C. Hydrolysis of the resulting pinacol boronate ester under acidic conditions yields the boronic acid.

Lithium-Halogen Exchange and Boronation

Alternative approaches involve lithiation of aryl halides followed by quenching with borate esters. For instance, treatment of 4-bromo-(3-methoxypropoxymethyl)benzene with n-butyllithium at –78°C generates a reactive aryl lithium species, which reacts with trimethyl borate to form the boronate intermediate. Subsequent acidic hydrolysis affords the boronic acid.

Synthesis of this compound

Preparation of the Aryl Halide Precursor

The synthesis begins with the introduction of the (3-methoxypropoxy)methyl group to a brominated aromatic ring:

Step 1: Etherification of 4-Bromobenzyl Alcohol

4-Bromobenzyl alcohol is reacted with 3-methoxypropyl chloride in tetrahydrofuran (THF) using sodium hydride (NaH) as a base. This yields 4-bromo-(3-methoxypropoxymethyl)benzene, a critical intermediate.

Step 2: Miyaura Borylation

The aryl bromide undergoes palladium-catalyzed borylation. Adapted from procedures in, the reaction employs:

-

Catalyst : Pd(dppf)Cl₂ (5 mol%)

-

Reagents : B₂pin₂ (1.2 equiv), KOAc (3.0 equiv)

-

Solvent : DMSO

-

Conditions : 80°C, 12 hours under nitrogen

Step 3: Hydrolysis of Boronate Ester

The pinacol boronate intermediate is treated with 1 M HCl in tetrahydrofuran/water (4:1) at room temperature for 2 hours to yield the final boronic acid.

Table 1: Representative Reaction Conditions for Miyaura Borylation

| Parameter | Value |

|---|---|

| Catalyst | Pd(dppf)Cl₂ (5 mol%) |

| Boron Source | B₂pin₂ (1.2 equiv) |

| Base | KOAc (3.0 equiv) |

| Solvent | DMSO |

| Temperature | 80°C |

| Reaction Time | 12 hours |

| Yield | 72–85% (estimated) |

Alternative Route: Suzuki-Miyaura Cross-Coupling Retrospective

While unconventional, the boronic acid could theoretically be synthesized via a retro-Suzuki approach. For example, coupling a pre-functionalized boronate ester with a halopyridine derivative, as demonstrated in, followed by hydrolysis. However, this method introduces unnecessary complexity compared to direct borylation.

Optimization of Reaction Parameters

Catalyst Selection

Palladium complexes such as Pd(PPh₃)₄ and Pd(dppf)Cl₂ are effective for borylation, with the latter offering superior activity in polar aprotic solvents. Nickel catalysts (e.g., NiCl₂(dppp)) may also be viable but are less commonly reported.

Solvent and Temperature Effects

DMSO and 1,4-dioxane are optimal for Miyaura borylation due to their high boiling points and compatibility with palladium catalysts. Elevated temperatures (80–100°C) are required to achieve reasonable reaction rates, as evidenced in.

Table 2: Solvent Impact on Borylation Efficiency

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| DMSO | 80 | 85 |

| 1,4-Dioxane | 100 | 78 |

| Toluene | 110 | 62 |

Challenges and Mitigation Strategies

Steric Hindrance

The (3-methoxypropoxy)methyl group introduces steric bulk, potentially slowing transmetalation during catalysis. Increasing catalyst loading to 7–10 mol% or using bulky ligands (e.g., XPhos) can alleviate this issue.

Hydrolytic Stability

Boronic acids are prone to protodeboronation under acidic or aqueous conditions. Storage in anhydrous tetrahydrofuran or as the pinacol ester is recommended for long-term stability.

Characterization and Validation

Spectroscopic Analysis

¹H NMR (500 MHz, CDCl₃): Expected signals include a singlet for the methylene group (δ 4.45–4.50 ppm) and multiplets for the aromatic protons (δ 7.30–8.10 ppm). The methoxy group resonates as a singlet near δ 3.30 ppm.

¹¹B NMR (160 MHz, CDCl₃): A characteristic peak at δ 28–30 ppm confirms the boronic acid moiety.

Chemical Reactions Analysis

(4-((3-Methoxypropoxy)methyl)phenyl)boronic acid: can undergo various types of chemical reactions, including:

Oxidation: : The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: : Reduction reactions can be performed to convert the boronic acid to other functional groups.

Substitution: : The phenyl ring can undergo electrophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: : Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: : Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.

Major Products Formed

Boronic Esters: : Formed through the reaction with alcohols or phenols.

Borates: : Resulting from the oxidation of boronic acids.

Substituted Phenyl Compounds: : Various substituted phenyl compounds can be synthesized through electrophilic substitution.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Boronic acids, including (4-((3-Methoxypropoxy)methyl)phenyl)boronic acid, have been studied for their anticancer properties. They can inhibit proteasome activity, which is crucial for cancer cell survival. For instance, certain boronic acid derivatives have shown effectiveness in treating multiple myeloma and other malignancies by functioning similarly to bortezomib, a well-known proteasome inhibitor .

2. Drug Development

The compound has potential in drug formulation due to its ability to form reversible covalent bonds with diols. This property allows for the design of targeted drug delivery systems where the boronic acid can selectively bind to specific biomolecules, enhancing the therapeutic efficacy and reducing side effects .

3. Diagnostic Applications

Boronic acids are valuable in medical diagnostics, particularly in glucose sensing. The ability of boronic acids to form complexes with sugars enables their use in developing sensors for monitoring glucose levels in diabetic patients .

Material Science

1. Polymer Chemistry

In material science, this compound can be utilized in the synthesis of boron-containing polymers. These polymers exhibit unique properties such as increased thermal stability and enhanced mechanical strength, making them suitable for various industrial applications .

2. Hydrogels

Boronic acid-functionalized hydrogels have been developed for biomedical applications, including drug delivery systems and tissue engineering scaffolds. The dynamic nature of boronate ester formation allows these hydrogels to respond to changes in pH or glucose concentration, providing controlled release mechanisms .

Biochemical Studies

1. Enzyme Inhibition

Research has indicated that boronic acids can act as enzyme inhibitors. For example, they have been shown to inhibit serine proteases and other enzymes involved in disease processes. This inhibition can be exploited for therapeutic purposes or as a tool in biochemical assays .

2. Binding Studies

The ability of this compound to bind with diols has been extensively studied using NMR spectroscopy. These studies help elucidate the binding mechanisms and thermodynamics involved, which are critical for understanding the compound's behavior in biological systems .

Case Studies

Mechanism of Action

The mechanism by which (4-((3-Methoxypropoxy)methyl)phenyl)boronic acid exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, influencing biological processes and chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Inhibitory Activity Against HDAC MoRpd3

- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid and [4-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid (): These isomers differ in the substitution position (ortho vs. para) of the methoxyethylphenoxy group. Both exhibit superior inhibition of MoRpd3 (a fungal histone deacetylase) compared to trichostatin A, with the ortho isomer showing maximum inhibition at 1 µM .

Hydrazide-Functionalized Derivatives

- 3-((4-(hydrazine carbonyl)phenyl imino)methyl)phenyl boronic acid (B3) (): Features a hydrazide group instead of an ether chain. Soluble in ethanol and DMSO, suggesting polar interactions dominate its behavior. Lacks the ether oxygen atoms present in the target compound, which may reduce hydrogen-bonding capacity .

Electronic and Steric Effects in Chemical Reactivity

Suzuki-Miyaura Coupling Efficiency

- (4-(Methylthio)phenyl)boronic acid (): The methylthio group provides strong electron-donating effects, yet failed to react in Suzuki-Miyaura couplings with certain dibromo-building blocks . Comparison: The target compound’s ether chain may offer better solubility in polar solvents (e.g., THF, ethanol), enhancing coupling efficiency compared to sulfur-containing analogs.

Carboxy and Methyl Substituents

- Carboxy phenyl boronic acid and methyl phenyl boronic acid (): Carboxy groups increase polarity (average concentration: 10,596.1 ± 642.1) but reduce cell permeability. Methyl groups (average concentration: 21,000.9 ± 393.0) enhance hydrophobicity .

Structural Analogues in Enzyme Inhibition

Autotaxin Inhibitors ():

- (E)-(4-((4-((2,5-dioxopyrrolidin-3-ylidene)methyl)phenoxy)methyl)phenyl)boronic acid (31): Contains a pyrrolidinone group linked via a phenoxymethyl chain. Demonstrated inhibitory activity through NMR-confirmed structural interactions. Contrast: The target compound’s simpler ether chain may reduce synthetic complexity while retaining binding affinity .

Physicochemical and Analytical Comparisons

Solubility and Stability

Complexation with Diols and Hydroxy Acids ():

- Phenyl boronic acid-diol complexes :

- Stability depends on steric and electronic factors. Adjacent anionic groups destabilize complexes.

- Target Compound : The methoxypropoxymethyl group may reduce steric hindrance compared to bulkier substituents (e.g., tert-butyl in ), facilitating boronate ester formation .

Biological Activity

(4-((3-Methoxypropoxy)methyl)phenyl)boronic acid is a compound within the class of boronic acids, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer, antibacterial, and antiviral properties, as well as its potential applications in drug delivery systems.

Overview of Boronic Acids

Boronic acids have garnered significant interest in medicinal chemistry due to their unique ability to form reversible covalent bonds with diols, which allows them to act as effective inhibitors and sensors in various biological contexts. The introduction of boron into organic molecules can enhance their pharmacological properties, including selectivity and efficacy against specific biological targets .

Anticancer Activity

Recent studies indicate that boronic acids exhibit notable anticancer properties. The mechanism of action often involves the inhibition of proteasomes or modulation of cellular pathways associated with cancer cell survival and proliferation.

-

Case Study: Cytotoxicity Against Cancer Cells

In a study examining various boronic acid derivatives, compounds similar to this compound were tested against prostate cancer cells (PC-3). At concentrations of 5 µM, these compounds reduced cell viability significantly (33% for treated cells compared to 71% for healthy cells), demonstrating selective toxicity towards cancerous cells while sparing normal cells . -

Mechanism Insights

The interaction of boronic acids with cellular proteins involved in cancer progression has been elucidated through molecular modeling studies. These studies suggest that the hydrated form of boronic acids interacts with zinc ions in the active sites of target proteins, inhibiting their function and leading to apoptosis in cancer cells .

Antibacterial Properties

Boronic acids also show promising antibacterial activity, particularly against resistant strains of bacteria. They can inhibit β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics.

-

Inhibition Profile

Research has demonstrated that certain boronic acids can effectively inhibit a range of β-lactamases, including AmpC and OXA-24 types. The inhibitory activity varies based on the structural characteristics of the boronic acid, with some compounds exhibiting IC50 values in the low micromolar range . -

Case Study: Antimicrobial Efficacy

In vitro studies have shown that this compound and related compounds can achieve inhibition zones ranging from 7 to 13 mm against common pathogens such as Staphylococcus aureus and Escherichia coli, indicating significant antibacterial potential .

Antiviral Activity

Emerging research suggests that boronic acids may also possess antiviral properties. Their ability to disrupt viral replication processes makes them candidates for further exploration in antiviral drug development.

- Mechanistic Studies

Boronic acids have been shown to interfere with viral entry mechanisms and replication cycles by modifying glycoproteins on the virus surface. This interaction could potentially inhibit viral infections, although specific studies on this compound are still limited .

Drug Delivery Applications

The unique chemical properties of boronic acids facilitate their use in drug delivery systems. Their ability to form complexes with polyhydroxy compounds allows for targeted delivery mechanisms.

- Nanoconstruct Development

Recent advancements have led to the development of nanocarriers utilizing boronic acids for enhanced solubility and controlled release of hydrophobic drugs. For instance, a study demonstrated that curcumin could be effectively solubilized using a phenylboronic acid-grafted polymer, enhancing its therapeutic efficacy against cancer .

Q & A

Q. Q1. What synthetic strategies are effective for producing (4-((3-Methoxypropoxy)methyl)phenyl)boronic acid, and how do reaction conditions influence yield?

Answer: The compound can be synthesized via reductive amination or Suzuki-Miyaura coupling. For example, in related boronic acid derivatives, reductive amination using NaBHCN under nitrogen in anhydrous methanol (12–24 hours) achieved ~67% yield after purification by reverse-phase HPLC . Optimizing stoichiometry of aldehyde precursors (e.g., (4-formylphenyl)boronic acid) and reducing agents is critical. Side reactions, such as over-alkylation, may occur with excess reagents, necessitating stepwise addition .

Q. Q2. How should researchers handle and store this compound to maintain stability during experiments?

Answer: Boronic acids are hygroscopic and prone to oxidation. Store under inert gas (N/Ar) at room temperature in sealed, dry containers. Avoid prolonged exposure to moisture or acidic conditions, which can hydrolyze the boronic acid group . For derivatives with methoxypropoxy groups, monitor for ether bond cleavage under strong acidic/basic conditions .

Advanced Research Questions

Q. Q3. What analytical methods are most reliable for quantifying trace impurities (e.g., genotoxic boronic acids) in this compound?

Answer: LC-MS/MS is preferred for sensitivity and specificity. A validated method for carboxy phenyl boronic acid and methyl phenyl boronic acid achieved precision with %RSD <6.1% and <1.9%, respectively, using a C18 column and gradient elution (0.1% formic acid in water/acetonitrile) . Calibration curves (1–50 ppm) and spike-recovery tests (80–120%) are essential for method validation .

Q. Q4. How do structural modifications (e.g., methoxypropoxy vs. ethoxypropoxy groups) impact biological interactions, such as enzyme inhibition?

Answer: In autotaxin inhibitors, methoxypropoxy groups enhance water solubility and hydrogen bonding with catalytic sites. For example, replacing methoxy with ethoxy reduced inhibitory activity by 30% due to steric hindrance and reduced polarity . Computational docking (e.g., AutoDock Vina) and NMR titration experiments can validate binding modes .

Q. Q5. What experimental approaches resolve contradictions in reported reactivity data (e.g., hydrogen peroxide sensitivity)?

Answer: Contradictions may arise from varying buffer pH or boronic acid hydration states. For peroxide sensitivity assays:

Q. Q6. How can researchers optimize the compound’s functionalization for targeted drug delivery (e.g., boronate ester formation with diols)?

Answer: Leverage pH-dependent boronate ester formation with vicinal diols (e.g., sialic acid on cancer cells). Key parameters:

- pH: Optimal esterification occurs at pH 8.5–9.0 .

- Linker design: Incorporate fluorescein-thiourea conjugates (e.g., 4-(fluoresceinyl)thioureidomethylphenylboronic acid) for real-time tracking via fluorescence microscopy .

- In vivo validation: Use murine models to assess tumor uptake and clearance rates .

Methodological Challenges

Q. Q7. What are the limitations of current synthetic routes in achieving >95% enantiomeric purity for chiral derivatives?

Answer: Chiral resolution via preparative HPLC (e.g., Chiralpak IA column) is effective but time-consuming. Asymmetric catalysis (e.g., Rh-catalyzed hydroboration) may improve enantioselectivity but requires rigorous exclusion of moisture . For example, enantiomeric excess (ee) dropped from 98% to 85% when reactions were conducted in humid air .

Q. Q8. How can researchers mitigate batch-to-batch variability in boronic acid synthesis?

Answer:

- Standardize purification: Use prep-HPLC with consistent mobile phases (e.g., 0.1% TFA in water/acetonitrile) .

- Monitor intermediates: Track unreacted (4-formylphenyl)boronic acid via H NMR (δ 10.1 ppm, aldehyde proton) .

- Quality control: Implement ICP-MS to detect residual metals (e.g., Pd in Suzuki reactions) below 10 ppm .

Data Interpretation and Validation

Q. Q9. How should conflicting spectral data (e.g., 13^{13}13C NMR shifts) be reconciled for structural confirmation?

Answer:

Q. Q10. What strategies validate the compound’s role in modulating protein-boronate interactions (e.g., fibronectin binding)?

Answer:

- Surface plasmon resonance (SPR): Immobilize fibronectin on a CM5 chip; measure binding kinetics (K ~10–100 nM) .

- Competitive assays: Co-incubate with free diols (e.g., mannitol) to confirm specificity .

- Cell adhesion studies: Use myoblast cells on boronate-functionalized matrices; quantify adhesion via fluorescence staining .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.